molecular formula C18H21BrN2OS B5133684 N-(2-bromophenyl)-2-(5-methylthiophen-2-yl)azepane-1-carboxamide

N-(2-bromophenyl)-2-(5-methylthiophen-2-yl)azepane-1-carboxamide

Cat. No.: B5133684
M. Wt: 393.3 g/mol
InChI Key: KMAPXNAEUKOHMK-UHFFFAOYSA-N
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Description

“N-(2-bromophenyl)-2-(5-methylthiophen-2-yl)azepane-1-carboxamide” is a synthetic organic compound that belongs to the class of azepane carboxamides. Compounds in this class are often studied for their potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

N-(2-bromophenyl)-2-(5-methylthiophen-2-yl)azepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BrN2OS/c1-13-10-11-17(23-13)16-9-3-2-6-12-21(16)18(22)20-15-8-5-4-7-14(15)19/h4-5,7-8,10-11,16H,2-3,6,9,12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMAPXNAEUKOHMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C2CCCCCN2C(=O)NC3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2-bromophenyl)-2-(5-methylthiophen-2-yl)azepane-1-carboxamide” typically involves the following steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction using a brominated aromatic compound.

    Attachment of the Thiophene Ring: The thiophene ring can be attached through a cross-coupling reaction, such as the Suzuki or Stille coupling.

    Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction using an appropriate amine and carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the bromophenyl group, potentially converting it to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or thiourea.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

“N-(2-bromophenyl)-2-(5-methylthiophen-2-yl)azepane-1-carboxamide” may have applications in:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design.

    Biological Studies: Investigation of its biological activity and potential therapeutic effects.

    Chemical Research: Study of its reactivity and properties in various chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with proteins or enzymes, modulating their activity through binding interactions. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-2-(5-methylthiophen-2-yl)azepane-1-carboxamide
  • N-(2-fluorophenyl)-2-(5-methylthiophen-2-yl)azepane-1-carboxamide
  • N-(2-iodophenyl)-2-(5-methylthiophen-2-yl)azepane-1-carboxamide

Uniqueness

The presence of the bromine atom in “N-(2-bromophenyl)-2-(5-methylthiophen-2-yl)azepane-1-carboxamide” may confer unique reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. This could influence its binding affinity, selectivity, and overall pharmacological profile.

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